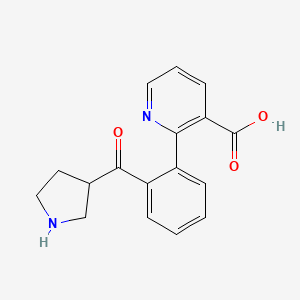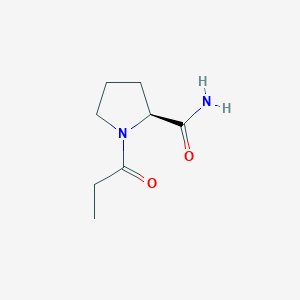![molecular formula C21H14N2O4 B12860510 1,1'-(3-Methylene-3,4-dihydro-[1,1'-biphenyl]-4,4'-diyl)bis(1H-pyrrole-2,5-dione)](/img/structure/B12860510.png)
1,1'-(3-Methylene-3,4-dihydro-[1,1'-biphenyl]-4,4'-diyl)bis(1H-pyrrole-2,5-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(3-Methylene-3,4-dihydro-[1,1’-biphenyl]-4,4’-diyl)bis(1H-pyrrole-2,5-dione) is a complex organic compound with the molecular formula C21H14N2O4. It is known for its unique structure, which includes a biphenyl core with methylene and pyrrole-2,5-dione groups. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3-Methylene-3,4-dihydro-[1,1’-biphenyl]-4,4’-diyl)bis(1H-pyrrole-2,5-dione) typically involves the condensation of benzene-1,3-diamine with dicarboxylic acids, followed by cyclization, dehydration, and oxidation steps . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1’-(3-Methylene-3,4-dihydro-[1,1’-biphenyl]-4,4’-diyl)bis(1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products depending on the reagents and conditions used.
Scientific Research Applications
1,1’-(3-Methylene-3,4-dihydro-[1,1’-biphenyl]-4,4’-diyl)bis(1H-pyrrole-2,5-dione) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Mechanism of Action
The mechanism of action of 1,1’-(3-Methylene-3,4-dihydro-[1,1’-biphenyl]-4,4’-diyl)bis(1H-pyrrole-2,5-dione) involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Bismaleimide S
- p,p’-Dimaleimidodiphenylmethane
- p,p’-Methylenebis(N-phenylmaleimide)
- Bis(p-maleimidophenyl)methane
- Bis(4-maleimidophenyl)methane
Uniqueness
1,1’-(3-Methylene-3,4-dihydro-[1,1’-biphenyl]-4,4’-diyl)bis(1H-pyrrole-2,5-dione) stands out due to its specific biphenyl core structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .
Properties
Molecular Formula |
C21H14N2O4 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
1-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]-6-methylidenecyclohexa-2,4-dien-1-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C21H14N2O4/c1-13-12-15(4-7-17(13)23-20(26)10-11-21(23)27)14-2-5-16(6-3-14)22-18(24)8-9-19(22)25/h2-12,17H,1H2 |
InChI Key |
DMABXKBWEOIIQA-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=C(C=CC1N2C(=O)C=CC2=O)C3=CC=C(C=C3)N4C(=O)C=CC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


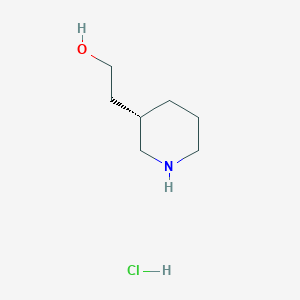
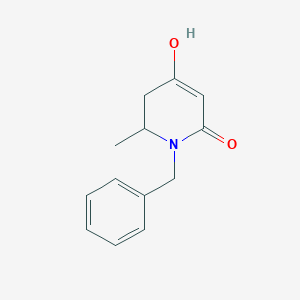
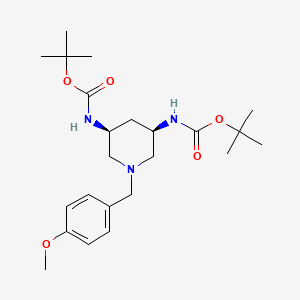

![tert-Butyl [1,1'-biphenyl]-4-ylcarbamate](/img/structure/B12860461.png)
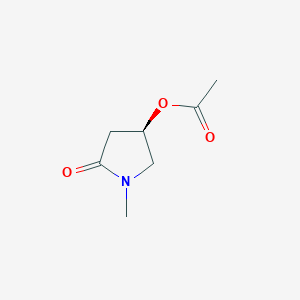
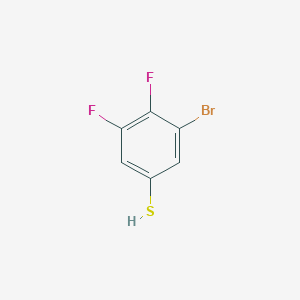
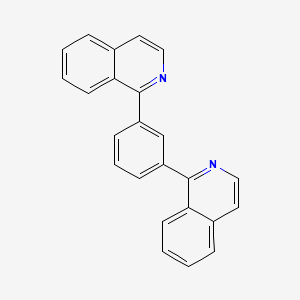
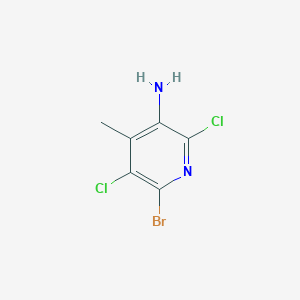
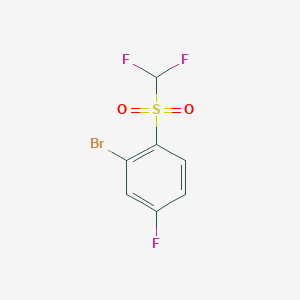
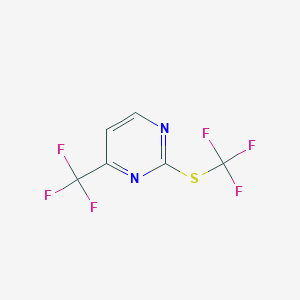
![3-Bromo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B12860507.png)
